mEH-IN-1

Description

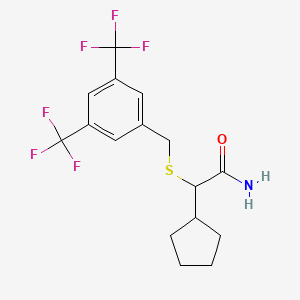

Structure

3D Structure

Properties

Molecular Formula |

C16H17F6NOS |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-2-cyclopentylacetamide |

InChI |

InChI=1S/C16H17F6NOS/c17-15(18,19)11-5-9(6-12(7-11)16(20,21)22)8-25-13(14(23)24)10-3-1-2-4-10/h5-7,10,13H,1-4,8H2,(H2,23,24) |

InChI Key |

HFFWMFZWOVDMTI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(C(=O)N)SCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of mEH-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

mEH-IN-1 is a highly potent and selective inhibitor of microsomal epoxide hydrolase (mEH), a critical enzyme in the metabolism of both xenobiotics and endogenous signaling molecules. This guide delineates the core mechanism of action of this compound, focusing on its role in modulating the epoxyeicosatrienoic acid (EET) signaling pathway. By inhibiting mEH, this compound effectively increases the bioavailability of EETs, which are potent lipid mediators with significant anti-inflammatory, vasodilatory, and analgesic properties. This document provides a comprehensive overview of the underlying signaling cascades, quantitative data on inhibitor potency, and detailed experimental protocols for the characterization of mEH inhibitors.

Introduction to Microsomal Epoxide Hydrolase (mEH)

Microsomal epoxide hydrolase (mEH), encoded by the EPHX1 gene, is a ubiquitously expressed enzyme primarily located in the endoplasmic reticulum.[1] It plays a dual role in cellular metabolism. Firstly, it is a key enzyme in the detoxification of xenobiotics, such as polycyclic aromatic hydrocarbons, by hydrolyzing reactive epoxides to less toxic dihydrodiols.[1] Secondly, and of increasing therapeutic interest, mEH metabolizes endogenous epoxy-fatty acids (EpFAs), including the four regioisomers of epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[2] While soluble epoxide hydrolase (sEH) is considered the primary enzyme for EET degradation, mEH has been shown to significantly contribute to their metabolism in various tissues.

This compound: A Potent Inhibitor of mEH

This compound, also known as compound 62, is a novel 2-alkylthio acetamide derivative identified as a highly potent inhibitor of human mEH.[1] Its development provides a valuable pharmacological tool to investigate the physiological and pathological roles of mEH.

Quantitative Data on Inhibitor Potency

The inhibitory activity of this compound against human mEH has been quantified, demonstrating its high potency.

| Compound | Target | IC50 (nM) | Assay Method | Reference |

| This compound | Human mEH | 2.2 | Fluorescent Assay (CMNGC) | [1] |

Core Mechanism of Action: Modulation of the EET Signaling Pathway

The primary mechanism of action of this compound is the competitive inhibition of mEH, which leads to a significant increase in the intracellular and circulating levels of EETs. EETs are potent signaling lipids that exert a wide range of biological effects, primarily through three interconnected pathways: G-protein coupled receptor (GPCR) activation, peroxisome proliferator-activated receptor (PPAR) agonism, and direct modulation of ion channels.

Signaling Pathways

.dot

References

mEH-IN-1: A Technical Guide to Biological Function and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological function, mechanism of action, and associated signaling pathways of mEH-IN-1, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). The information presented herein is intended to support research and development efforts in inflammation, neuropathic pain, and related therapeutic areas.

Core Mechanism of Action

This compound exerts its biological effects by inhibiting the soluble epoxide hydrolase (sEH) enzyme. sEH is a key enzyme in the metabolism of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). EETs are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. By converting EETs to their less active dihydroxy derivatives (dihydroxyeicosatrienoic acids or DHETs), sEH effectively reduces the concentration of these protective signaling molecules.

The inhibition of sEH by this compound prevents the degradation of EETs, leading to their accumulation in tissues. This elevation of EET levels is central to the therapeutic effects of the inhibitor, which include potent anti-inflammatory and analgesic properties.

Quantitative Data: Potency and Efficacy

The inhibitory potency of this compound has been characterized against both human and murine sEH enzymes. The following table summarizes key quantitative data from preclinical studies.

| Parameter | Species | Value | Reference |

| IC₅₀ | Human sEH | 4.9 nM | |

| IC₅₀ | Murine sEH | 4.1 nM |

Key Biological Functions and Therapeutic Potential

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity in various preclinical models. By stabilizing EETs, it suppresses the activation of pro-inflammatory signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway. This leads to a reduction in the expression and release of pro-inflammatory cytokines and chemokines. For instance, in a murine model of acute pancreatitis, administration of this compound resulted in decreased levels of inflammatory mediators and reduced organ damage.

Neuroprotective and Analgesic Effects

The inhibitor has shown promise in models of neuropathic pain. The underlying mechanism is believed to involve the modulation of neuroinflammation and the direct action of elevated EETs on neuronal excitability. Studies in rodent models of nerve injury have shown that this compound can alleviate mechanical allodynia, a key symptom of neuropathic pain.

Signaling Pathways Modulated by this compound

The primary signaling pathways influenced by this compound are those downstream of EETs. By increasing the bioavailability of EETs, this compound indirectly modulates pathways critical to inflammation and cell survival.

Experimental Protocols and Methodologies

The following sections describe the general methodologies used in the preclinical evaluation of this compound.

In Vitro sEH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the sEH enzyme.

Methodology:

-

Recombinant human or murine sEH enzyme is used.

-

A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is employed. The hydrolysis of this substrate by sEH yields a highly fluorescent product.

-

The enzyme is pre-incubated with varying concentrations of this compound in a buffer solution (e.g., Tris-HCl, pH 7.4) at a controlled temperature (e.g., 30°C).

-

The reaction is initiated by adding the substrate.

-

The increase in fluorescence over time is measured using a microplate reader.

-

The rate of reaction is calculated for each inhibitor concentration.

-

IC₅₀ values are determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

In Vivo Models of Inflammation and Pain

Objective: To evaluate the efficacy of this compound in reducing inflammation and pain in animal models.

Methodology (Example: Neuropathic Pain Model):

-

Induction of Neuropathic Pain: A model such as chronic constriction injury (CCI) or spared nerve injury (SNI) is surgically induced in rodents (e.g., rats or mice).

-

Drug Administration: After a recovery period and confirmation of pain development (e.g., 7-14 days post-surgery), animals are treated with this compound or a vehicle control. The compound is typically administered via intraperitoneal (i.p.) injection or oral gavage.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the force at which the animal withdraws its paw) is measured before and at multiple time points after drug administration. An increase in the withdrawal threshold indicates an analgesic effect.

-

Biochemical Analysis: At the end of the study, tissues such as the spinal cord, dorsal root ganglia (DRG), and serum are collected. These tissues are analyzed for levels of inflammatory markers (e.g., TNF-α, IL-1β) using techniques like ELISA or Western blotting to confirm the anti-inflammatory action of the compound.

Western Blot Analysis for NF-κB Pathway Activation

Objective: To assess the effect of this compound on the activation of the NF-κB signaling pathway in tissue samples.

Methodology:

-

Protein Extraction: Proteins are extracted from tissue homogenates (e.g., spinal cord) using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for key proteins in the NF-κB pathway, such as the phosphorylated (active) form of p65 (p-p65) and total p65. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software. The ratio of p-p65 to total p65 is calculated to determine the level of NF-κB activation. A decrease in this ratio in this compound-treated samples compared to controls indicates inhibition of the pathway.

The Pivotal Role of Microsomal Epoxide Hydrolase (mEH) in Lipid Metabolism and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microsomal epoxide hydrolase (mEH), encoded by the EPHX1 gene, is a critical enzyme in the metabolism of endogenous and xenobiotic compounds. While historically recognized for its role in detoxification, emerging evidence has illuminated its significant involvement in lipid metabolism and cellular signaling. This technical guide provides an in-depth exploration of the multifaceted functions of mEH, with a particular focus on its enzymatic activity towards epoxy-fatty acids (EpFAs), its impact on lipid profiles, and its modulation of key signaling pathways. This document synthesizes quantitative data, details experimental methodologies, and presents visual representations of complex biological processes to serve as a comprehensive resource for researchers and professionals in the field.

Introduction

Lipid molecules are not merely structural components of cell membranes or energy storage units; they are also potent signaling molecules that regulate a vast array of physiological processes. Among these are the epoxy-fatty acids (EpFAs), which are generated from polyunsaturated fatty acids by cytochrome P450 epoxygenases.[1] EpFAs, such as epoxyeicosatrienoic acids (EETs), have demonstrated anti-inflammatory, vasodilatory, and analgesic properties.[2] The biological activity of these lipid mediators is tightly controlled by their enzymatic degradation.

While soluble epoxide hydrolase (sEH) has long been considered the primary enzyme responsible for the hydrolysis of EpFAs to their less active diol counterparts, microsomal epoxide hydrolase (mEH) has been shown to play a significant, and in some tissues, a substantial role in this process.[3][4] Understanding the specific contributions of mEH to EpFA metabolism is crucial for elucidating its role in cardiovascular health, inflammation, and metabolic disorders.

Quantitative Analysis of mEH Activity and Substrate Specificity

The enzymatic efficiency of mEH varies depending on the specific EpFA substrate. Quantitative data comparing the kinetic parameters of mEH and sEH highlight their distinct substrate preferences.

| Substrate | Enzyme | Km (µM) | kcat (nmol/min/mg) | kcat/Km (nmol/min/mg/µM) |

| 8,9-EET | mEH | 5.4 ± 0.9 | 25 ± 2 | 4.6 |

| sEH | 3.2 ± 0.5 | 1800 ± 100 | 560 | |

| 11,12-EET | mEH | 6.3 ± 1.2 | 20 ± 2 | 3.2 |

| sEH | 4.5 ± 0.8 | 2500 ± 200 | 560 | |

| 14,15-EET | mEH | 15 ± 3 | 10 ± 1 | 0.7 |

| sEH | 2.5 ± 0.4 | 4500 ± 300 | 1800 | |

| 9,10-EpOME | mEH | > 50 | < 1 | < 0.02 |

| sEH | 5.1 ± 0.9 | 3500 ± 200 | 690 | |

| 12,13-EpOME | mEH | > 50 | < 1 | < 0.02 |

| sEH | 3.8 ± 0.6 | 5000 ± 400 | 1320 |

Table 1: Comparison of Kinetic Constants of Human mEH and sEH for Various Epoxy-Fatty Acid Substrates. Data compiled from scientific literature.[3] Note: Values are approximate and can vary based on experimental conditions.

The impact of mEH on systemic lipid profiles is evident from studies on Ephx1 knockout mice. These studies reveal significant alterations in plasma concentrations of EpFAs and their corresponding diols, underscoring the in vivo relevance of mEH.

| Analyte | Wild-Type (WT) | Ephx1-/- | Ephx2-/- | Ephx1-/-Ephx2-/- |

| 8,9-EET (pg/mL) | 25 ± 5 | 35 ± 7 | 150 ± 25 | 250 ± 40 |

| 11,12-EET (pg/mL) | 40 ± 8 | 55 ± 10 | 200 ± 35 | 350 ± 50 |

| 14,15-EET (pg/mL) | 60 ± 12 | 80 ± 15 | 300 ± 50 | 500 ± 70 |

| 8,9-DHET (pg/mL) | 120 ± 20 | 100 ± 18 | 75 ± 15 | 5 ± 2 |

| 11,12-DHET (pg/mL) | 150 ± 25 | 130 ± 22 | 85 ± 17 | 10 ± 3 |

| 14,15-DHET (pg/mL) | 200 ± 35 | 170 ± 30 | 65 ± 12 | 15 ± 4 |

Table 2: Plasma Oxylipin Levels in Wild-Type and Epoxide Hydrolase Knockout Mice.[5][6] Data are presented as mean ± SEM.

Signaling Pathways Modulated by mEH

The hydrolysis of EpFAs by mEH has profound implications for cellular signaling. By reducing the bioavailability of bioactive EpFAs, mEH can influence downstream signaling cascades involved in inflammation, cell proliferation, and metabolism.

EpFA Signaling via G-Protein Coupled Receptors (GPCRs)

EpFAs can act as signaling molecules by binding to and activating specific GPCRs, which in turn can modulate intracellular second messenger levels, such as cyclic AMP (cAMP).[7] By converting EpFAs to their less active diol forms, mEH effectively dampens this signaling pathway.

Potential Crosstalk with Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

There is emerging evidence suggesting a link between EpFA metabolism and the activity of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a central role in the regulation of lipid metabolism and inflammation.[8] While the direct interaction is still under investigation, it is hypothesized that EpFAs or their metabolites may act as ligands or modulators of PPAR activity. By altering the balance of EpFAs and diols, mEH could indirectly influence the expression of PPAR target genes.

Experimental Protocols

Accurate assessment of mEH's role in lipid metabolism requires robust and reproducible experimental methodologies.

Measurement of mEH Activity

This protocol describes a common method for determining mEH activity in tissue microsomes using a radiolabeled substrate.

Detailed Protocol:

-

Microsome Preparation: Isolate microsomes from tissue homogenates by differential centrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (0.1 M, pH 9.0), microsomal protein (e.g., 50-100 µg), and a fatty acid-free bovine serum albumin (BSA) solution.

-

Substrate Addition: Initiate the reaction by adding a radiolabeled substrate such as [3H]-cis-stilbene oxide (c-SO) to a final concentration of 50 µM.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate or hexane). Vortex vigorously to extract the unreacted epoxide into the organic phase, leaving the more polar diol product in the aqueous phase.

-

Phase Separation: Centrifuge to separate the aqueous and organic phases.

-

Quantification: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculation: Calculate the specific activity based on the amount of radioactive diol formed, the incubation time, and the amount of microsomal protein used.

Lipid Extraction and Profiling

The analysis of EpFAs and their diols from biological samples is critical for understanding the impact of mEH. The Folch method is a widely used protocol for total lipid extraction.

Detailed Protocol:

-

Homogenization: Homogenize the tissue or cell sample in a suitable buffer.

-

Solvent Addition: Add a 2:1 (v/v) mixture of chloroform and methanol to the homogenate. The volume should be sufficient to create a single-phase solution.

-

Extraction: Vortex the mixture vigorously for several minutes to ensure thorough extraction of lipids.

-

Phase Separation: Add a 0.9% NaCl solution (or similar salt solution) to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3.

-

Centrifugation: Centrifuge the sample to achieve clear separation of the upper aqueous phase and the lower organic (chloroform) phase, with a protein interface.

-

Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids.

-

Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen gas.

-

Storage and Reconstitution: Store the dried lipid extract at -80°C. Before analysis, reconstitute the lipids in a solvent compatible with the analytical platform (e.g., methanol/acetonitrile for LC-MS).

-

Analysis: Profile the lipid species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]

Conclusion and Future Directions

Microsomal epoxide hydrolase is a key player in the intricate network of lipid metabolism and signaling. Its ability to hydrolyze specific epoxy-fatty acids positions it as a critical regulator of pathways involved in inflammation, cardiovascular function, and metabolic homeostasis. The quantitative data and experimental protocols presented in this guide provide a foundation for further investigation into the precise roles of mEH in health and disease.

Future research should focus on the development of selective mEH inhibitors to further probe its in vivo functions and to explore its therapeutic potential. A deeper understanding of the interplay between mEH and other enzymes in the EpFA metabolic pathway, as well as the downstream consequences for signaling networks such as PPARs, will be crucial for developing novel therapeutic strategies for a range of metabolic and inflammatory disorders. The continued application of advanced analytical techniques, such as lipidomics and proteomics, will undoubtedly uncover new facets of mEH biology and its impact on cellular function.

References

- 1. The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of long chain fatty acids and their epoxide metabolites in nociceptive signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relative Importance of Soluble and Microsomal Epoxide Hydrolases for the Hydrolysis of Epoxy-Fatty Acids in Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of cardiovascular biology by microsomal epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epoxide hydrolase 1 (EPHX1) hydrolyzes epoxyeicosanoids and impairs cardiac recovery after ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epoxide hydrolase 1 (EPHX1) hydrolyzes epoxyeicosanoids and impairs cardiac recovery after ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The epoxy fatty acid pathway enhances cAMP in mammalian cells through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of fatty acid epoxidation by high performance liquid chromatography coupled with evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of epoxides of polyunsaturated fatty acids by mass spectrometry via 3-pyridinylmethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to mEH-IN-1: A Potent Microsomal Epoxide Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

mEH-IN-1, also known as Compound 62, is a highly potent and selective inhibitor of microsomal epoxide hydrolase (mEH), a critical enzyme involved in the metabolism of xenobiotics and endogenous signaling molecules. With a half-maximal inhibitory concentration (IC50) in the low nanomolar range, this compound has emerged as a valuable pharmacological tool for investigating the biological functions of mEH and as a potential therapeutic agent for a variety of diseases, including preeclampsia, hypercholanemia, and cancer. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, including detailed experimental protocols and an exploration of its role in relevant signaling pathways.

Discovery and Development

This compound was developed as part of a research effort to create highly potent inhibitors of human microsomal epoxide hydrolase.[1] The discovery process involved the synthesis and evaluation of a series of 2-alkylthio acetamide derivatives, which were designed to interact with the active site of the mEH enzyme.[1] Compound 62, later designated this compound, emerged from this series as a lead candidate due to its exceptional inhibitory potency.[1]

Chemical Properties

This compound is a small molecule with the chemical formula C16H17F6NOS. A comprehensive summary of its chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(cyclopentyl)-2-((3,5-bis(trifluoromethyl)benzyl)thio)acetamide | |

| Synonyms | This compound, Compound 62 | [1] |

| CAS Number | 2418576-06-2 | |

| Molecular Formula | C16H17F6NOS | |

| Molecular Weight | 385.37 g/mol | |

| Appearance | White to off-white solid | |

| SMILES | O=C(N)C(SCCC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)C2CCCC2 | |

| Solubility | Soluble in DMSO |

Biological Activity and Potency

This compound is a potent inhibitor of human microsomal epoxide hydrolase, with a reported IC50 of 2.2 nM.[1] This high potency makes it a valuable tool for studying the physiological and pathological roles of mEH.

| Target | IC50 | Reference |

| Human Microsomal Epoxide Hydrolase (mEH) | 2.2 nM | [1] |

Signaling Pathways

Microsomal epoxide hydrolase plays a crucial role in the metabolism of epoxides, which are involved in various signaling pathways. By inhibiting mEH, this compound can modulate these pathways, leading to potential therapeutic effects in several diseases.

Role in Preeclampsia

Preeclampsia is a pregnancy-related disorder characterized by high blood pressure and organ damage. The pathogenesis of preeclampsia involves complex interactions between various signaling pathways, including those regulated by vasoactive epoxides. By inhibiting mEH, this compound can potentially increase the levels of beneficial epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties, thereby ameliorating the symptoms of preeclampsia.

Caption: Role of this compound in Preeclampsia.

Role in Cancer

The role of mEH in cancer is multifaceted and can be context-dependent. In some cancers, mEH is overexpressed and contributes to the detoxification of chemotherapeutic drugs, leading to drug resistance. In other contexts, mEH is involved in the metabolism of signaling lipids that can promote tumor growth and metastasis. By inhibiting mEH, this compound may enhance the efficacy of chemotherapy or inhibit tumor progression.

Caption: Potential Mechanisms of this compound in Cancer.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of this compound, based on the methodologies described for analogous 2-alkylthio acetamide inhibitors.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the appropriate starting materials to construct the 2-alkylthio acetamide scaffold.

Caption: General Synthesis Workflow for this compound.

Step 1: Synthesis of 2-bromo-2-cyclopentylacetic acid: This intermediate can be prepared from cyclopentylacetic acid through bromination.

Step 2: Esterification: The carboxylic acid is converted to its corresponding ester to facilitate the subsequent reaction.

Step 3: Thiolation: The bromoester is reacted with 3,5-bis(trifluoromethyl)benzyl mercaptan in the presence of a base to introduce the thioether linkage.

Step 4: Amidation: The ester is converted to the primary amide, yielding the final product, this compound.

Note: This is a generalized scheme. For precise, step-by-step instructions, including reagents, reaction conditions, and purification methods, it is crucial to consult the primary research article by Hwang et al. (2020) and its supplementary information.

Biological Evaluation: In Vitro mEH Inhibition Assay

The inhibitory activity of this compound against human mEH can be determined using a fluorogenic substrate-based assay.

Caption: Workflow for mEH Inhibition Assay.

Materials:

-

Recombinant human microsomal epoxide hydrolase

-

This compound (or other test compounds)

-

Fluorogenic mEH substrate (e.g., a commercially available substrate)

-

Assay buffer

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant human mEH enzyme to each well.

-

Add the different concentrations of this compound to the wells and pre-incubate for a specified time at a controlled temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the initial velocities against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion

This compound is a powerful and specific inhibitor of microsomal epoxide hydrolase. Its high potency makes it an invaluable research tool for elucidating the complex roles of mEH in health and disease. Furthermore, its potential to modulate key signaling pathways implicated in conditions such as preeclampsia and cancer suggests that this compound and similar compounds warrant further investigation as potential therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the scientific and clinical potential of this compound.

References

Methodological & Application

Application Note & Protocol: mEH-IN-1 Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microsomal epoxide hydrolase (mEH), encoded by the EPHX1 gene, is a critical enzyme primarily located in the endoplasmic reticulum of eukaryotic cells.[1][2] It plays a dual role in cellular metabolism by detoxifying xenobiotic epoxides and by metabolizing endogenous lipid signaling molecules.[2] The enzyme catalyzes the hydrolysis of epoxides to their corresponding trans-dihydrodiols.[2] Dysregulation of mEH activity has been associated with various diseases, including preeclampsia, hypercholanemia, and cancer, making it an attractive therapeutic target.[1][2]

mEH-IN-1 is a highly potent and specific inhibitor of human mEH, demonstrating inhibitory activity in the low nanomolar range.[1][2] It serves as a valuable chemical probe for investigating the physiological and pathological roles of mEH. This document provides a detailed protocol for a cell-based assay to characterize the inhibitory activity of this compound and similar compounds on endogenous mEH. The assay is based on the hydrolysis of a fluorogenic substrate by intracellular mEH, providing a robust and high-throughput method for inhibitor screening and characterization.

Assay Principle

The cell-based assay quantifies mEH activity within intact cells. A specific, non-fluorescent substrate is introduced to the cells. This substrate is cell-permeable and, once inside, is hydrolyzed by mEH into a highly fluorescent product. The increase in fluorescence intensity over time is directly proportional to the enzymatic activity of mEH. When cells are pre-treated with an inhibitor like this compound, the activity of mEH is blocked, resulting in a significantly reduced rate of fluorescence generation. The potency of the inhibitor is determined by measuring the reduction in mEH activity across a range of inhibitor concentrations, allowing for the calculation of an IC50 value.

This compound Signaling Pathway and Inhibition

The diagram below illustrates the core enzymatic action of microsomal epoxide hydrolase (mEH) and its inhibition by this compound. mEH converts epoxide substrates into diols. This compound directly binds to the enzyme, blocking this catalytic conversion.

Caption: Mechanism of mEH inhibition by this compound.

Quantitative Data for this compound

This table summarizes the key inhibitory data for this compound against its target enzyme. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[3]

| Compound | Target | IC50 Value | Assay Type | Reference |

| This compound | mEH | 2.2 nM | Enzyme Activity | [1] |

Experimental Workflow

The following diagram outlines the major steps for performing the this compound cell-based assay in a 96-well format.

Caption: High-level workflow for the mEH cell-based assay.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format but can be scaled as needed.

Materials and Reagents

-

Cell Line: HepG2 (human liver carcinoma) or other cell line with confirmed mEH expression.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Plates: Black, clear-bottom 96-well cell culture plates.

-

Inhibitor: this compound (Stock solution: 10 mM in DMSO).

-

Substrate: Fluorogenic mEH substrate (e.g., PHOME or similar, confirm optimal concentration and Ex/Em wavelengths from manufacturer).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).

-

Vehicle Control: DMSO.

-

Equipment:

-

Humidified incubator (37°C, 5% CO2).

-

Fluorescence microplate reader with kinetic reading capability and temperature control.

-

Multichannel pipette.

-

Procedure

Day 1: Cell Seeding

-

Culture HepG2 cells until they reach 80-90% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Count the cells and adjust the density to 2.5 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate (25,000 cells/well).

-

Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

Day 2: Compound Treatment and Assay

-

Prepare Inhibitor Dilutions:

-

Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.

-

Further dilute these intermediate stocks into pre-warmed culture medium to achieve the final desired concentrations (e.g., from 1 pM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. Prepare a vehicle control using medium with the same final DMSO concentration.

-

-

Compound Treatment:

-

Carefully remove the culture medium from the wells.

-

Add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.

-

Incubate the plate for 60 minutes at 37°C with 5% CO2.

-

-

Substrate Preparation and Addition:

-

Prepare the mEH fluorogenic substrate solution in Assay Buffer at 2X the final desired concentration. For example, if the final concentration is 50 µM, prepare a 100 µM solution.

-

Following the inhibitor pre-incubation, add 100 µL of the 2X substrate solution to all wells. This will bring the total volume to 200 µL per well.

-

-

Fluorescence Measurement:

-

Immediately place the plate into a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence kinetically for 60 minutes, taking a reading every 2 minutes. Use excitation and emission wavelengths appropriate for the chosen substrate (e.g., for a naphthaldehyde product, Ex: 330 nm, Em: 465 nm).[4]

-

Data Analysis

-

Calculate Reaction Rate: For each well, plot fluorescence intensity against time. The initial rate of the reaction is the slope of the linear portion of this curve (RFU/min).

-

Normalize Data:

-

Average the rates from the vehicle control wells (Maximal Activity, 100%).

-

Average the rates from wells with no cells or a high concentration of a known potent inhibitor (Background).

-

Subtract the average background rate from all other measurements.

-

Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

-

-

Determine IC50:

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (variable slope) non-linear regression model to determine the IC50 value. GraphPad Prism or similar software is recommended for this analysis.[5]

-

References

Application Notes and Protocols for mEH-IN-1 in Animal Models of Preeclampsia

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the use of mEH-IN-1 in animal models of preeclampsia is limited in publicly available literature. The following application notes and protocols are based on the established role of soluble epoxide hydrolase (sEH) in pregnancy-related hypertension and data from studies using other sEH inhibitors (sEHIs) in relevant animal models. These should be considered as a starting point for research and adapted as necessary.

Introduction

Preeclampsia is a severe hypertensive disorder of pregnancy, characterized by high blood pressure and signs of organ damage, most often to the kidneys. The pathophysiology is complex and not fully understood, but it is known to involve placental dysfunction, endothelial damage, inflammation, and an imbalance in vasoactive factors.

One emerging area of interest is the role of the enzyme soluble epoxide hydrolase (sEH). sEH metabolizes and inactivates epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent vasodilatory and anti-inflammatory properties. In preeclampsia, sEH activity is hypothesized to be elevated, leading to a decrease in beneficial EETs and contributing to the characteristic hypertension and vascular dysfunction.[1][2] Therefore, inhibiting sEH presents a promising therapeutic strategy. This compound is a potent inhibitor of sEH and is under investigation for its potential to treat cardiovascular diseases. Its application in preeclampsia models aims to stabilize EET levels, thereby promoting vasodilation, reducing inflammation, and ameliorating the symptoms of the disease.

Mechanism of Action: The sEH Pathway in Preeclampsia

In a healthy pregnancy, arachidonic acid is metabolized by cytochrome P450 epoxygenases to produce EETs. These EETs contribute to the necessary vasodilation to accommodate increased blood flow to the uterus and placenta.[1][3] The enzyme soluble epoxide hydrolase (sEH) converts these EETs into their less active diol forms, dihydroxyeicosatrienoic acids (DHETs).[1] In preeclampsia, it is suggested that sEH activity is upregulated, leading to a rapid degradation of EETs.[1] This reduction in EETs, coupled with other pathological changes, contributes to the vasoconstriction, hypertension, and inflammation seen in preeclampsia. By inhibiting sEH, this compound is expected to increase the bioavailability of EETs, thus restoring their beneficial vasodilatory and anti-inflammatory effects.

Experimental Protocols

The following are proposed protocols for evaluating the efficacy of this compound in established animal models of preeclampsia. The choice of model will depend on the specific research question.

Reduced Uterine Perfusion Pressure (RUPP) Model in Rats

The RUPP model is a widely used surgical model that mimics the placental ischemia observed in preeclampsia.

Objective: To assess the ability of this compound to attenuate hypertension and proteinuria in the RUPP rat model.

Experimental Workflow:

Methodology:

-

Animal Model: Use timed-pregnant Sprague-Dawley rats.

-

RUPP Surgery (Gestational Day 14):

-

Anesthetize the pregnant rat.

-

Through a midline abdominal incision, expose the abdominal aorta and uterine arteries.

-

Place a silver clip (0.203 mm) on the abdominal aorta above the iliac bifurcation.

-

Place silver clips (0.100 mm) on the uterine arteries.

-

A sham surgery group should undergo the same procedure without clip placement.

-

-

Treatment Groups:

-

Sham + Vehicle

-

RUPP + Vehicle

-

RUPP + this compound (low dose)

-

RUPP + this compound (high dose)

-

-

Drug Administration:

-

This compound can be administered via oral gavage or in drinking water, starting from gestational day 14 until day 19. The exact dose and vehicle will need to be determined based on the compound's properties. Based on studies with similar sEH inhibitors like AUDA, a dose range of 10-25 mg/L in drinking water could be a starting point.

-

-

Outcome Measures:

-

Blood Pressure: Measure systolic blood pressure daily from gestational day 13 to 19 using the tail-cuff method.

-

Proteinuria: House rats in metabolic cages on gestational day 18 to collect a 24-hour urine sample. Measure total protein excretion.

-

Fetal and Placental Weight: At gestational day 19, euthanize the dams, and record the number of viable and resorbed fetuses, as well as individual fetal and placental weights.

-

Biochemical Analysis: Collect blood at termination to measure plasma levels of EETs and DHETs to confirm sEH inhibition. Analyze kidney and placental tissue for markers of inflammation and oxidative stress.

-

sFlt-1-Induced Preeclampsia Model in Mice

This model utilizes the administration of soluble fms-like tyrosine kinase-1 (sFlt-1), an anti-angiogenic factor elevated in preeclampsia, to induce a preeclampsia-like phenotype.

Objective: To determine if this compound can reverse or prevent the hypertensive and renal effects of sFlt-1.

Methodology:

-

Animal Model: Use pregnant CD-1 or C57BL/6 mice.

-

Induction of Preeclampsia (Gestational Day 8):

-

Administer an adenovirus expressing sFlt-1 (Ad-sFlt-1) via tail vein injection.

-

A control group should receive an adenovirus expressing a control protein (e.g., GFP).

-

-

Treatment Groups:

-

Ad-GFP + Vehicle

-

Ad-sFlt-1 + Vehicle

-

Ad-sFlt-1 + this compound

-

-

Drug Administration:

-

Begin treatment with this compound on gestational day 8, concurrently with or shortly after Ad-sFlt-1 administration. Continue until the end of the experiment.

-

-

Outcome Measures:

-

Blood Pressure: Measure systolic blood pressure at baseline and at multiple time points post-injection (e.g., gestational days 12, 15, and 17).

-

Proteinuria: Assess urinary protein levels at the end of the study period.

-

Glomerular Endotheliosis: At the termination of the experiment, perfuse and fix the kidneys for histological analysis to look for the characteristic glomerular endotheliosis of preeclampsia.

-

Data Presentation

Quantitative data from these experiments should be summarized in tables for easy comparison between treatment groups.

Table 1: Hypothetical Data from RUPP Rat Model

| Group | Mean Arterial Pressure (mmHg) on GD 18 | 24-hr Urine Protein (mg) on GD 18 | Average Fetal Weight (g) | Average Placental Weight (g) |

| Sham + Vehicle | 102 ± 5 | 15 ± 3 | 2.5 ± 0.2 | 0.50 ± 0.05 |

| RUPP + Vehicle | 135 ± 7 | 45 ± 6 | 1.9 ± 0.3 | 0.38 ± 0.04 |

| RUPP + this compound (10 mg/kg) | 120 ± 6# | 30 ± 5# | 2.2 ± 0.2# | 0.45 ± 0.05# |

| RUPP + this compound (25 mg/kg) | 110 ± 5# | 22 ± 4# | 2.4 ± 0.3# | 0.48 ± 0.06 |

*p < 0.05 vs. Sham; #p < 0.05 vs. RUPP + Vehicle. Data are presented as mean ± SEM.

Table 2: Hypothetical Data from sFlt-1 Mouse Model

| Group | Systolic Blood Pressure (mmHg) on GD 17 | Urine Albumin-to-Creatinine Ratio | Glomerular Endotheliosis Score (0-4) |

| Ad-GFP + Vehicle | 115 ± 8 | 35 ± 10 | 0.2 ± 0.1 |

| Ad-sFlt-1 + Vehicle | 150 ± 10 | 150 ± 25 | 3.5 ± 0.4* |

| Ad-sFlt-1 + this compound | 125 ± 9# | 60 ± 15# | 1.5 ± 0.3# |

*p < 0.05 vs. Ad-GFP; #p < 0.05 vs. Ad-sFlt-1 + Vehicle. Data are presented as mean ± SEM.

Conclusion

The use of sEH inhibitors like this compound represents a targeted therapeutic approach for preeclampsia by aiming to restore the balance of vasoactive EETs. The protocols outlined above provide a framework for preclinical evaluation of this compound in established and clinically relevant animal models of preeclampsia. Successful demonstration of efficacy in these models would provide a strong rationale for further development of this compound as a novel treatment for this devastating disease of pregnancy.

References

- 1. The role of soluble epoxide hydrolase in preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Association between the soluble epoxide hydrolase gene and preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maternal and Fetal Epoxyeicosatrienoic Acids in Normotensive and Preeclamptic Pregnancies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for mEH-IN-1 Administration in Cancer Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of mEH-IN-1, a soluble epoxide hydrolase (sEH) inhibitor, in preclinical cancer xenograft models. The protocols and data presented are based on studies with closely related sEH inhibitors and are intended to serve as a guide for designing and executing in vivo efficacy studies with this compound.

Introduction

Soluble epoxide hydrolase (sEH) is an enzyme that plays a crucial role in the metabolism of anti-inflammatory lipid mediators known as epoxy-fatty acids (EpFAs).[1][2][3] By inhibiting sEH, compounds like this compound increase the endogenous levels of EpFAs, which can lead to the resolution of cancer-associated inflammation.[1][2] This mechanism of action suggests that sEH inhibitors may have therapeutic potential in oncology, both as monotherapy and in combination with other anti-cancer agents, such as immune checkpoint inhibitors.[1][4] Preclinical studies using cancer xenograft models are essential for evaluating the in vivo efficacy of novel sEH inhibitors like this compound.

Mechanism of Action and Signaling Pathways

This compound, as a soluble epoxide hydrolase inhibitor, is hypothesized to exert its anti-cancer effects by modulating key signaling pathways involved in inflammation, cell survival, and proliferation. The primary mechanism is the stabilization of EpFAs, which in turn can influence downstream signaling cascades.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation.[5] EpFAs have been shown to inhibit the activation of NF-κB.[5] By preventing the degradation of EpFAs, this compound is expected to suppress NF-κB activity, leading to reduced expression of pro-inflammatory and pro-survival genes.

Caption: this compound inhibits sEH, leading to increased EpFAs which suppress the NF-κB pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is another critical regulator of cell survival, proliferation, and metabolism that is frequently hyperactivated in cancer.[6] Some studies suggest a crosstalk between EpFAs and the PI3K/Akt pathway.[3] Dual inhibition of COX-2 and sEH has been shown to decrease phosphorylation in the PI3K/Akt/mTOR pathway.[7] Therefore, this compound may also exert its anti-tumor effects by downregulating the activity of this pro-survival pathway.

Caption: this compound may modulate the PI3K/Akt pathway, impacting cancer cell survival.

Quantitative Data from Preclinical Xenograft Studies

While specific data for this compound is not yet widely published, the following tables summarize the in vivo efficacy of structurally and functionally similar sEH inhibitors in various cancer xenograft models. This data can serve as a reference for designing studies with this compound.

Table 1: Efficacy of sEH Inhibitors in Murine Cancer Xenograft Models

| Compound | Cancer Model | Host Strain | Administration Route & Dosage | Treatment Duration | Outcome | Reference |

| EC5026 | MB49 Bladder Carcinoma | C57BL/6 | 5 mg/kg/day in combination with anti-PD-1 or anti-CTLA-4 | Until tumor volume reached ~200 mm³ | Significantly enhanced anti-tumor potency of immune checkpoint blockade | [1] |

| EC5026 | B16F10 Melanoma | C57BL/6 | 5 mg/kg/day in combination with anti-PD-1 or anti-CTLA-4 | Until tumor volume reached ~200 mm³ | Significantly enhanced anti-tumor potency of immune checkpoint blockade | [1] |

| TPPU | B16F10 Melanoma | C57BL/6 | Not specified in detail, used as a chemically related sEHI | Not specified | Used to confirm findings were not unique to EC5026 | [1] |

Table 2: Efficacy of a Dual COX-2/sEH Inhibitor in a Patient-Derived Xenograft (PDX) Model

| Compound | Cancer Model | Host Strain | Administration Route & Dosage | Treatment Duration | Outcome | Reference |

| PTUPB | Bladder Cancer PDX | NSG | Not specified | Not specified | Potentiated cisplatin and gemcitabine therapy, resulting in significantly reduced tumor growth and prolonged survival | [4][7] |

Experimental Protocols

The following protocols provide a general framework for conducting cancer xenograft studies to evaluate the efficacy of this compound. These should be adapted and optimized for the specific cancer model and research question.

Experimental Workflow

Caption: General workflow for a cancer xenograft study with this compound.

Cell Culture and Preparation

-

Culture the desired human cancer cell line (e.g., MB49, B16F10) in the appropriate complete growth medium supplemented with fetal bovine serum and antibiotics.[1]

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

On the day of implantation, harvest cells using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10⁶ cells/100 µL).[1]

-

Keep the cell suspension on ice until injection to maintain viability.

Animal Handling and Tumor Implantation

-

Use immunodeficient mice (e.g., NSG or C57BL/6, depending on the cell line) of a specific age and gender.[1][4]

-

Allow mice to acclimatize to the facility for at least one week before the start of the experiment.

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Inject the prepared cell suspension (e.g., 100 µL) subcutaneously into the flank of each mouse.

Drug Preparation and Administration

-

Preparation of this compound: The formulation of this compound will depend on its physicochemical properties. For oral administration of similar sEH inhibitors, compounds have been dissolved in vehicles like corn oil.[8] For intraperitoneal or subcutaneous injection, sterile saline or other appropriate buffered solutions may be used. It is critical to perform solubility and stability tests for this compound in the chosen vehicle.

-

Dosage: Based on studies with other sEH inhibitors, a starting dose in the range of 1-10 mg/kg/day could be considered.[1][8] Dose-response studies are highly recommended to determine the optimal therapeutic dose of this compound.

-

Administration Route: Common routes of administration in xenograft studies include oral gavage, intraperitoneal injection, and subcutaneous injection. The choice of route should be based on the pharmacokinetic properties of this compound and the desired therapeutic exposure.

Tumor Growth Monitoring and Data Collection

-

Once tumors are palpable, measure tumor dimensions (length and width) using digital calipers two to three times per week.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[9]

-

Monitor the body weight of the mice regularly as an indicator of systemic toxicity.

-

Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, combination therapy) when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[1]

Endpoint and Tissue Analysis

-

The experiment should be terminated when tumors in the control group reach a predetermined endpoint (e.g., a specific volume or signs of ulceration) or at a predefined study duration.

-

At the endpoint, euthanize the mice and carefully excise the tumors.

-

Measure the final tumor weight and volume.

-

A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting for p-Akt, p-p65) and another portion can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).

Conclusion

This compound represents a promising therapeutic agent for cancer treatment through its modulation of inflammatory and pro-survival signaling pathways. The provided application notes and protocols, based on data from analogous sEH inhibitors, offer a solid foundation for initiating preclinical in vivo studies. It is imperative to conduct rigorous dose-finding and pharmacokinetic/pharmacodynamic studies for this compound to establish its optimal therapeutic window and to confirm its mechanism of action in specific cancer xenograft models.

References

- 1. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 6. Akt-mediated regulation of NFκB and the essentialness of NFκB for the oncogenicity of PI3K and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. championsoncology.com [championsoncology.com]

Application Notes and Protocols for the Detection of mEH-IN-1 Metabolites by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

mEH-IN-1 is a potent inhibitor of microsomal epoxide hydrolase (mEH), an enzyme involved in the metabolism of various xenobiotics and endogenous signaling molecules.[1] Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent, as metabolites can contribute to both efficacy and toxicity. This document provides a detailed protocol for the identification and quantification of potential this compound metabolites using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

While specific metabolites of this compound have not been extensively characterized in publicly available literature, this protocol outlines a comprehensive approach based on predicted metabolic pathways and established bioanalytical methodologies for small molecule drug candidates.

Predicted Metabolic Pathways of this compound

The chemical structure of this compound contains several moieties susceptible to metabolic transformations, primarily through Phase I and Phase II reactions. The central urea functional group, along with the aromatic and aliphatic components, suggests several potential metabolic pathways.

Phase I Metabolism (Functionalization):

-

Oxidation: Hydroxylation of the aromatic rings or the aliphatic chain is a common metabolic route catalyzed by cytochrome P450 (CYP) enzymes.

-

N-dealkylation: The alkyl group attached to the nitrogen atom could be a site for dealkylation.

-

Hydrolysis: The urea linkage may undergo hydrolysis, although this is generally a slower metabolic reaction.

Phase II Metabolism (Conjugation):

-

Glucuronidation: Hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid to increase their water solubility and facilitate excretion.

-

Sulfation: Similar to glucuronidation, hydroxylated metabolites can undergo sulfation.

These predicted pathways provide a basis for the targeted search and identification of potential metabolites.

Figure 1: Predicted metabolic pathway of this compound.

Experimental Workflow for Metabolite Identification and Quantification

The following workflow outlines the key steps for the analysis of this compound and its metabolites from biological matrices such as plasma, urine, or liver microsomes.

Figure 2: LC-MS/MS workflow for this compound metabolite analysis.

Detailed Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and enriching the analytes of interest.

a) Protein Precipitation (for Plasma or Serum):

-

To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE) (for Plasma, Serum, or Urine):

-

To 100 µL of the biological sample, add an appropriate internal standard.

-

Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Vortex for 5 minutes.

-

Centrifuge at 5,000 rpm for 5 minutes to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue as described in the protein precipitation protocol.

c) Solid-Phase Extraction (SPE) (for complex matrices):

-

Condition a mixed-mode SPE cartridge (e.g., C18 and strong cation exchange) with methanol followed by water.

-

Load the pre-treated sample (e.g., diluted plasma or urine).

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analytes with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporate the eluate to dryness and reconstitute as described above.

LC-MS/MS Method for Metabolite Detection

a) Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

b) Mass Spectrometry (MS) Conditions:

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Full Scan (for metabolite identification) and Multiple Reaction Monitoring (MRM) (for quantification) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

c) Metabolite Identification:

Metabolite identification will be performed using high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements. Putative metabolites will be identified based on the predicted mass shifts from the parent drug (this compound) corresponding to the expected metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation). The fragmentation patterns of the potential metabolites will be compared to that of the parent compound to confirm the structural modifications.

Quantitative Analysis

Once metabolites are identified, a sensitive and specific quantitative method using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode should be developed and validated.

a) MRM Transition Development:

For this compound and each identified metabolite, at least two specific MRM transitions (precursor ion → product ion) should be optimized for maximum sensitivity and specificity.

b) Method Validation:

The quantitative method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

-

Linearity: A calibration curve should be prepared by spiking known concentrations of the analyte into a blank biological matrix.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

-

Selectivity and Specificity: Assessed by analyzing blank matrix samples from multiple sources to ensure no interference at the retention time of the analytes.

-

Matrix Effect: Evaluated to ensure that the ionization of the analytes is not suppressed or enhanced by the biological matrix.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).

Data Presentation

All quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Optimized MRM Transitions for this compound and Potential Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | To be determined | To be determined | To be determined |

| Hydroxylated Metabolite | Predicted m/z | To be determined | To be determined |

| Glucuronide Conjugate | Predicted m/z | To be determined | To be determined |

| Other Metabolites... | ... | ... | ... |

Table 2: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria | Result for this compound | Result for Metabolite X |

| Linearity (r²) | > 0.99 | To be determined | To be determined |

| LLOQ (ng/mL) | Signal-to-noise > 10 | To be determined | To be determined |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | To be determined | To be determined |

| Precision (% CV) | < 15% (< 20% for LLOQ) | To be determined | To be determined |

| Recovery (%) | Consistent and reproducible | To be determined | To be determined |

| Matrix Effect (%) | Within acceptable limits | To be determined | To be determined |

Conclusion

This application note provides a comprehensive framework for the identification and quantification of this compound metabolites using LC-MS/MS. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a robust validation plan, will enable researchers to accurately assess the metabolic profile of this promising therapeutic candidate. The successful application of this method will provide critical data for understanding the pharmacokinetics and safety of this compound, thereby supporting its continued development.

References

Application Notes and Protocols for In Vivo Studies of Soluble Epoxide Hydrolase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of potent soluble epoxide hydrolase (sEH) inhibitors, exemplified by well-characterized compounds such as TPPU and t-AUCB. While specific data for a compound designated "mEH-IN-1" is not prevalent in current literature, the following information serves as a robust guideline for designing and executing in vivo studies with novel sEH inhibitors. Researchers should perform compound-specific dose-response studies to determine the optimal effective concentration for this compound.

Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid. It converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH stabilizes EETs, thereby enhancing their beneficial effects, which include blood pressure reduction and attenuation of inflammation. This makes sEH a promising therapeutic target for cardiovascular and inflammatory diseases.

Quantitative Data Summary for sEH Inhibitors

The following tables summarize effective concentrations and dosing regimens for commonly studied sEH inhibitors in preclinical animal models. This data can be used as a starting point for determining the effective concentration of novel inhibitors like this compound.

Table 1: Effective Concentrations of TPPU in Rodent Models

| Animal Model | Route of Administration | Dose/Concentration | Treatment Duration | Observed Effects | Reference |

| Male C57BL/6 mice | Drinking water | 10 mg/L | 14 days | Increased plasma EETs, reduced blood pressure | |

| Angiotensin II-induced hypertensive mice | Oral gavage | 0.1, 0.3, 1.0 mg/kg/day | 2 weeks | Dose-dependent reduction in systolic blood pressure | |

| Spontaneously hypertensive rats (SHR) | Oral gavage | 1 mg/kg/day | 21 days | Significant reduction in blood pressure | |

| Lipopolysaccharide (LPS)-induced inflammation in mice | Oral gavage | 10 mg/kg | Single dose | Attenuation of inflammatory responses |

Table 2: Effective Concentrations of t-AUCB in Rodent Models

| Animal Model | Route of Administration | Dose/Concentration | Treatment Duration | Observed Effects | Reference |

| Angiotensin II-infused mice | Drinking water | 10 mg/L | 4 weeks | Protection against renal injury, reduced hypertension | |

| Spontaneously hypertensive rats (SHR) | Oral gavage | 1 mg/kg/day | 8 weeks | Lowered blood pressure, improved renal function | |

| Ischemia-reperfusion injury model in rats | Intraperitoneal injection | 3 mg/kg | Single dose | Cardioprotective effects |

Signaling Pathway of sEH Inhibition

The diagram below illustrates the mechanism of action for sEH inhibitors. By blocking the sEH enzyme, these compounds prevent the degradation of EETs, leading to increased EET bioavailability. Elevated EET levels promote vasodilation and reduce inflammation through various downstream signaling pathways.

Caption: Mechanism of sEH inhibition by this compound.

Experimental Protocols

Below are detailed protocols for the in vivo administration of sEH inhibitors, which can be adapted for this compound.

Protocol for Oral Gavage Administration

This method is suitable for delivering a precise daily dose of the inhibitor.

Materials:

-

sEH inhibitor (e.g., this compound)

-

Vehicle solution (e.g., corn oil, 0.5% carboxymethylcellulose (CMC) in water, or polyethylene glycol 400 (PEG400))

-

Animal model (e.g., C57BL/6 mice or Spontaneously Hypertensive Rats)

-

Gavage needles (20-22 gauge, 1.5 inches for mice; 18-20 gauge, 3 inches for rats)

-

Syringes (1 mL)

-

Analytical balance and weighing paper

-

Vortex mixer and/or sonicator

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of sEH inhibitor based on the mean body weight of the animal cohort and the target dose (e.g., 1 mg/kg).

-

Weigh the inhibitor accurately.

-

Suspend or dissolve the inhibitor in the chosen vehicle. For example, to prepare a 1 mg/mL solution for a 1 mg/kg dose in a 25g mouse (requiring 0.025 mL), you might prepare a larger volume for the entire cohort.

-

Use a vortex mixer or sonicator to ensure a homogenous suspension. Prepare fresh daily unless stability data indicates otherwise.

-

-

Animal Handling and Dosing:

-

Gently restrain the animal.

-

Measure the distance from the animal's snout to the last rib to ensure proper length of gavage needle insertion.

-

Fill a 1 mL syringe with the appropriate volume of the dosing solution.

-

Carefully insert the gavage needle into the esophagus and deliver the solution into the stomach.

-

Monitor the animal for a few minutes post-administration to ensure no adverse effects.

-

-

Control Group:

-

Administer the vehicle solution alone to the control group using the same volume and frequency.

-

Caption: Workflow for oral gavage administration.

Protocol for Administration in Drinking Water

This method is less stressful for the animals and provides continuous exposure to the inhibitor.

Materials:

-

sEH inhibitor (e.g., this compound)

-

Solubilizing agent if necessary (e.g., Solutol HS 15)

-

Animal water bottles

-

Graduated cylinders

-

Stir plate and stir bar

Procedure:

-

Preparation of Medicated Water:

-

Determine the target concentration (e.g., 10 mg/L).

-

Calculate the total volume of drinking water consumed per cage per day (typically 4-5 mL per mouse).

-

Weigh the appropriate amount of sEH inhibitor.

-

If the inhibitor is not readily water-soluble, first dissolve it in a small amount of a solubilizing agent like Solutol HS 15 before adding it to the water. A final concentration of 1-2% Solutol is often used.

-

Mix the inhibitor into the total volume of drinking water and stir until fully dissolved.

-

-

Administration and Monitoring:

-

Replace the regular water bottles with the medicated water bottles.

-

Measure the water consumption daily to monitor the actual dose received by the animals.

-

Protect the water bottles from light if the compound is light-sensitive.

-

Prepare fresh medicated water every 2-3 days to ensure stability and potency.

-

-

Control Group:

-

Provide a control group with drinking water containing the same vehicle/solubilizing agent used for the treatment group.

-

Considerations for In Vivo Studies with this compound

-

Pharmacokinetics (PK): Before launching large-scale efficacy studies, it is advisable to conduct a preliminary PK study to determine the bioavailability, half-life, and optimal dosing frequency of this compound.

-

Toxicity: Conduct a dose-escalation study to identify the maximum tolerated dose (MTD) and to observe any potential side effects.

-

Target Engagement: Measure sEH activity or the ratio of EETs to DHETs in plasma or tissues to confirm that this compound is effectively inhibiting its target at the chosen dose.

-

Vehicle Selection: The choice of vehicle is critical and should be based on the solubility of this compound. The vehicle itself should be tested to ensure it does not have any physiological effects.

By following these guidelines and adapting them based on the specific properties of this compound, researchers can effectively design and execute robust in vivo studies to evaluate its therapeutic potential.

mEH-IN-1: Application Notes and Protocols for Investigating Lipid Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing mEH-IN-1, a potent and selective inhibitor of microsomal epoxide hydrolase (mEH), for the investigation of lipid signaling pathways. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate your research and drug development efforts.

Introduction

Microsomal epoxide hydrolase (mEH), encoded by the EPHX1 gene, is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid signaling molecules derived from arachidonic acid that exhibit a range of biological activities, including anti-inflammatory, vasodilatory, and anti-apoptotic effects. By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acid (DHET) counterparts, mEH plays a crucial role in regulating the bioavailability of these protective lipid mediators.

This compound is a highly potent and selective inhibitor of mEH. Its use in preclinical research allows for the stabilization of endogenous EET levels, providing a powerful tool to elucidate the physiological and pathophysiological roles of the mEH/EET signaling axis. These pathways are implicated in a variety of diseases, including cardiovascular disorders, inflammation, and cancer, making mEH a promising therapeutic target.

Mechanism of Action

This compound acts by binding to the active site of the mEH enzyme, preventing the hydrolysis of EETs. This leads to an accumulation of EETs, which can then exert their biological effects through various downstream signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) signaling, a key regulator of inflammation.

Caption: Mechanism of action of this compound in modulating the EET signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | IC50 | Selectivity vs. sEH |

| mEH Inhibition | Human | 7 nM | >1400-fold |

| mEH Inhibition | Mouse | 1.9 nM | >5000-fold |

Table 2: In Vivo Effects of this compound

| Animal Model | Dosage | Effect | Reference |

| Spontaneously Hypertensive Rats | 10 mg/kg, i.p. | Significant reduction in blood pressure | |

| Mouse Model of Inflammation | Varies | Reduction in pro-inflammatory cytokine levels | |

| Mouse Model of Cardiovascular Disease | Varies | Increased plasma EET/DHET ratio |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

In Vitro mEH Activity Assay

This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound on microsomal epoxide hydrolase.

Materials:

-

Recombinant human or mouse mEH

-

This compound

-

Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

96-well black microplate

-

Fluorimeter

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in assay buffer to create a range of concentrations.

-

Add the diluted this compound or vehicle control (DMSO) to the wells of the 96-well plate.

-

Add the recombinant mEH enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate as a function of inhibitor concentration and determine the IC50 value.

Caption: Workflow for an in vitro mEH activity assay.

Western Blot Analysis of mEH Expression

This protocol outlines the steps for detecting mEH protein levels in cell lysates or tissue homogenates.

Materials:

-

Cells or tissues treated with or without this compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against mEH (EPHX1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse cells or homogenize tissues in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-mEH antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Lipidomics Analysis of EETs and DHETs

This protocol provides a general workflow for the quantification of EETs and their corresponding DHETs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological samples (plasma, tissues, etc.)

-

Internal standards (deuterated EETs and DHETs)

-

Organic solvents (e.g., acetonitrile, methanol, ethyl acetate)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Protocol:

-

Spike samples with internal standards.

-

Perform lipid extraction using an appropriate organic solvent mixture.

-

Purify the lipid extract using solid-phase extraction (SPE) to isolate the eicosanoids.

-

Evaporate the solvent and reconstitute the sample in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipid metabolites using a suitable C18 column and gradient elution.

-

Detect and quantify the EETs and DHETs using multiple reaction monitoring (MRM) in negative ion mode.

-

Calculate the concentrations of each analyte based on the standard curves.

Caption: General workflow for lipidomics analysis of EETs and DHETs.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the mEH/EET signaling pathway in health and disease. The protocols and data presented in these application notes provide a foundation for researchers to explore the therapeutic potential of mEH inhibition. As with any experimental system, optimization of the provided protocols may be necessary to suit specific research needs.

Application Note: Measuring Microsomal Epoxide Hydrolase (mEH) Activity Following mEH-IN-1 Treatment Using a Fluorometric Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction